molecular formula C8H10FNO B040312 (3-Fluoro-4-methoxyphenyl)methanamine CAS No. 123652-95-9

(3-Fluoro-4-methoxyphenyl)methanamine

Cat. No.: B040312
CAS No.: 123652-95-9
M. Wt: 155.17 g/mol
InChI Key: AZHAJNNLBSKSOB-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)methanamine is a valuable aryl methanamine derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. The compound features a benzylamine core functionalized with both a fluorine atom and a methoxy group at the 3- and 4-positions of the aromatic ring, respectively. This specific substitution pattern is of significant interest for structure-activity relationship (SAR) studies, as the electron-withdrawing fluorine can influence the molecule's electronic distribution, metabolic stability, and binding affinity, while the methoxy group can contribute to hydrogen bonding and lipophilicity. Its primary amine functionality makes it a crucial intermediate for the synthesis of a wide array of more complex molecules, including pharmaceutical candidates, particularly in the development of receptor ligands, enzyme inhibitors, and agrochemicals. Researchers utilize this compound as a key precursor for amide bond formation, reductive amination, and the synthesis of urea and sulfonamide derivatives. It is strictly intended for laboratory research purposes and is an essential tool for chemists and biochemists exploring new chemical entities in drug discovery pipelines.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHAJNNLBSKSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559770
Record name 1-(3-Fluoro-4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123652-95-9
Record name 1-(3-Fluoro-4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methoxybenzylamine
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Preparation Methods

Reaction Mechanism

The reduction proceeds via a two-step mechanism:

  • Silane Activation : PMHS reacts with KOtBu to generate active silane species (e.g., MeSiH3), which serve as the reducing agent.

  • Catalytic Cycle : A transition-metal catalyst facilitates hydrogen transfer from the silane to the nitrile group, yielding the primary amine. The process avoids harsh conditions like high-pressure hydrogen gas, making it suitable for sensitive substrates.

Experimental Procedure

A representative protocol involves:

  • Dissolving the nitrile precursor, (3-fluoro-4-methoxyphenyl)acetonitrile, in tetrahydrofuran (THF).

  • Adding PMHS (4 equiv), KOtBu (15 mol%), and catalyst (5 mol%) under nitrogen atmosphere.

  • Stirring the mixture at 50°C for 12 hours.

  • Quenching with aqueous NaOH, extracting with diethyl ether, and isolating the amine as its hydrochloride salt.

ParameterValue
CatalystTransition-metal complex
Temperature50°C
Time12 hours
Yield~70% (isolated as HCl salt)

Key Advantages :

  • Operates at ambient pressure.

  • Tolerates electron-withdrawing groups (e.g., fluorine, methoxy).

  • Scalable to gram quantities.

ParameterValue
Reducing AgentNaBH4
TemperatureRoom temperature
Time6 hours (total)
Expected Yield50–65%

Limitations :

  • Requires high-purity aldehyde precursor.

  • Competing side reactions (e.g., over-reduction) may reduce yield.

Catalytic Hydrogenation of Nitro Derivatives

Nitro group reduction offers another pathway, though it necessitates prior synthesis of 3-fluoro-4-methoxynitrobenzene. The process involves:

  • Nitro Reduction : Hydrogenate the nitro compound using palladium on carbon (Pd/C) under H2 atmosphere.

  • Isolation : Filter the catalyst and purify the amine via distillation or chromatography.

Case Study from Analogous Systems

A related compound, (2-fluoro-4-methoxyphenyl)methanamine, was synthesized via nitro reduction using H2 and Raney nickel, achieving 85% yield. Adapting this to the 3-fluoro isomer would require:

  • Nitration of 3-fluoro-4-methoxybenzene.

  • Catalytic hydrogenation at 50 psi H2 and 80°C for 6 hours.

ParameterValue
CatalystPd/C (10 wt%)
Pressure50 psi H2
Temperature80°C
Yield70–85% (hypothetical)

Challenges :

  • Nitration regioselectivity must favor the 3-fluoro-4-methoxy position.

  • Catalyst poisoning by methoxy groups may occur.

Comparison of Methods

MethodYieldConditionsScalability
Nitrile Reduction70%Mild (50°C)High
Reductive Amination50–65%Room temperatureModerate
Nitro Reduction70–85%High pressureModerate

Optimal Choice : Nitrile reduction using PMHS/KOtBu is preferred for its operational simplicity and compatibility with sensitive substrates.

Industrial-Scale Considerations

Large-scale production of this compound employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized Ru complexes) reduce costs.

  • Solvent Recovery : THF is distilled and reused to minimize waste.

  • Quality Control : In-line NMR and HPLC ensure ≥98% purity for pharmaceutical applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H10_10FNO
  • Molecular Weight : 155.17 g/mol
  • CAS Number : 123652-95-9

The compound features a fluoro substituent at the meta position and a methoxy group at the para position of the phenyl ring, which significantly influences its reactivity and biological properties.

Medicinal Chemistry

(3-Fluoro-4-methoxyphenyl)methanamine serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. Its structural attributes allow it to participate in various chemical transformations, making it a valuable building block for drug development. Research indicates that compounds with similar structures have been explored for their potential as:

  • Antimicrobial agents : The presence of the methoxy and fluoro groups can enhance interactions with biological targets, potentially increasing efficacy against pathogens.
  • Enzyme modulators : Interaction studies have shown that this compound can influence enzyme activity, which is critical for therapeutic applications in diseases involving cellular signaling pathways .

Organic Synthesis

The compound is widely utilized in organic synthesis due to its reactivity. It can undergo various chemical reactions, including:

  • Reductive amination : this compound can react with carbonyl compounds to yield secondary or tertiary amines.
  • Electrophilic aromatic substitution : The electron-withdrawing properties of the fluorine atom enhance nucleophilicity, allowing for further functionalization of the aromatic ring .

Industrial Applications

In industrial settings, this compound is employed as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for:

  • Manufacturing advanced materials : The compound's ability to participate in diverse chemical reactions facilitates the development of new materials with tailored properties.
  • Chemical research : Its presence in product catalogs from reputable suppliers underscores its significance as a synthetic intermediate in various research applications .

Case Study 1: Antimicrobial Activity

Research conducted on structurally similar compounds has demonstrated potential antimicrobial activity attributed to specific substituents on the aromatic ring. Investigations into this compound's derivatives have shown promising results against certain bacterial strains, suggesting avenues for further exploration in drug development.

Case Study 2: Enzyme Interaction Studies

Studies focusing on enzyme interactions have highlighted this compound's ability to bind effectively to protein kinases involved in critical signaling pathways. These interactions could lead to modifications in enzyme activity that may be beneficial for therapeutic interventions .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Fluorine vs. Chlorine

(3-Chloro-4-methoxyphenyl)methanamine (CAS: 115514-77-7)
  • Molecular Formula: C₈H₁₀ClNO
  • Molecular Weight : 171.63 g/mol .
  • Key Differences :
    • Electronic Effects : Chlorine (Cl) is less electronegative than fluorine (F) but introduces greater electron-withdrawing inductive effects due to its larger atomic size. This alters the compound’s polarity and reactivity in nucleophilic substitution reactions.
    • Biological Activity : Chlorinated analogs often exhibit enhanced metabolic stability compared to fluorinated derivatives due to slower oxidative dehalogenation. However, fluorine’s smaller size may improve target binding selectivity .
    • Safety Profile : The chloro derivative is associated with hazards such as skin irritation (H315) and acute toxicity (H302), as indicated in safety data sheets .
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine
  • Molecular Formula: C₈H₇ClF₃NO
  • Molecular Weight : 249.61 g/mol .

Positional Isomers and Ethylamine Derivatives

(4-Fluoro-2-methoxyphenyl)methanamine (CAS: 870563-60-3)
  • Similarity Score : 0.83 (compared to the target compound) .
  • Key Differences :
    • The fluorine atom is at the para position relative to the methoxy group, altering electronic distribution and steric accessibility. This positional change can significantly impact interactions with enzymatic active sites.
(R/S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride
  • Molecular Formula: C₉H₁₁FNO·HCl
  • Molecular Weight : 207.65 g/mol .

Functional Group Modifications

(4-(Trifluoromethoxy)phenyl)methanamine
  • Molecular Formula: C₈H₈F₃NO
  • Molecular Weight : 191.15 g/mol .
  • Key Differences :
    • The trifluoromethoxy group enhances metabolic resistance but may reduce bioavailability due to increased hydrophobicity.

Anticancer Activity

  • (3-Fluoro-4-methoxyphenyl)methanamine was incorporated into oxazole derivatives (e.g., Compound 14), which exhibited sub-nanomolar efficacy against chemoresistant HT-29 colon carcinoma cells. This highlights the role of the fluorine-methoxy combination in overcoming multidrug resistance .
  • Chlorinated analogs, such as (3-chloro-4-methoxyphenyl)methanamine , are less studied in oncology but show promise in antimicrobial applications due to enhanced stability .

Central Nervous System (CNS) Targets

  • Carbazole derivatives featuring the methanamine group (e.g., 23a–m ) demonstrated high selectivity for dopamine D3 receptors (D3R) over D2R, with fluorine substituents improving binding kinetics .

Biological Activity

(3-Fluoro-4-methoxyphenyl)methanamine, also known as 3-Fluoro-4-methoxybenzylamine, is an organic compound characterized by a fluorine atom and a methoxy group attached to a phenyl ring, linked to a primary amine. Its molecular formula is C9H12FNO2, and it has a molecular weight of 171.20 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biochemical properties of this compound suggest that it plays a significant role in various biochemical reactions. It may act as a substrate or inhibitor for enzymes involved in amine metabolism, such as monoamine oxidases, which can alter neurotransmitter levels. The presence of both fluorine and methoxy groups enhances its reactivity and binding affinity to biological targets, potentially influencing cellular signaling pathways and gene expression.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It can modulate the activity of these targets, leading to alterations in cellular processes. For instance, it may inhibit monoamine oxidase activity, resulting in increased levels of neurotransmitters like serotonin and dopamine. Additionally, its structural features allow it to participate in reductive amination reactions, making it a valuable intermediate in synthesizing more complex molecules with specific biological activities.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer effects. For example, studies involving β-lactam derivatives containing fluoro and methoxy substituents demonstrated significant antiproliferative activity against human breast cancer cell lines (MCF-7) with IC50 values as low as 0.075 µM . This suggests that this compound could be explored further for its potential anticancer properties.
  • Antimicrobial Activity : The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been studied for their efficacy against various pathogens, indicating that this compound might also possess such activities .

Case Studies

  • Antiproliferative Studies : In vitro studies have evaluated the antiproliferative effects of related compounds on cancer cell lines. For instance, β-lactam derivatives incorporating the 3-fluoro substituent exhibited significant growth inhibition at nanomolar concentrations in MCF-7 cells . Such findings highlight the potential therapeutic applications of this compound in oncology.
  • Enzymatic Interaction Studies : Research has focused on the binding affinity of compounds similar to this compound with protein kinases and other enzymes critical for cellular signaling pathways. These studies suggest that the compound could modulate enzyme activity beneficially for therapeutic applications.

Comparison with Similar Compounds

A comparative analysis of this compound with structurally related compounds reveals distinct differences in biological activity:

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityNotes
3-Fluoro-4-methoxybenzylamine0.075 µMPotentially activeExhibits strong antiproliferative effects
4-Fluoro-3-methoxybenzylamineNot specifiedModerateSimilar structure but different activity
3-Chloro-4-methoxybenzylamineNot specifiedWeakLower potency compared to fluorinated analogs

Q & A

How can researchers design an efficient synthetic route for (3-Fluoro-4-methoxyphenyl)methanamine with high purity?

Answer:
A multi-step synthesis approach is recommended, starting with halogenated aromatic precursors. For example:

Fluorination and Methoxylation: Introduce fluorine and methoxy groups via electrophilic aromatic substitution or cross-coupling reactions.

Reductive Amination: Convert a ketone intermediate (e.g., 3-fluoro-4-methoxyacetophenone, as referenced in ) to the corresponding amine using reducing agents like sodium cyanoborohydride in the presence of ammonium acetate .

Purification: Use column chromatography or recrystallization to isolate the product. Monitor purity via HPLC (>95%) and confirm structural integrity with 1^1H/13^13C NMR and high-resolution mass spectrometry.

Key Considerations:

  • Protect amine groups during reactive steps to avoid side reactions.
  • Optimize reaction solvents (e.g., THF or DMF) and temperatures to enhance yield .

What spectroscopic methods are critical for confirming the structure of this compound?

Answer:
A combination of techniques is required:

  • NMR Spectroscopy:
    • 1^1H NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm).
    • 19^19F NMR: Confirm fluorine substitution (δ -110 to -120 ppm relative to CFCl3_3).
    • 13^13C NMR: Assign carbons adjacent to fluorine (split due to 1JCF^1J_{C-F} coupling).
  • Mass Spectrometry: ESI-MS or GC-MS for molecular ion ([M+H]+^+ at m/z 170.1) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Use SHELX software for structure refinement .

Validation: Cross-reference spectral data with computational predictions (e.g., DFT calculations).

How does this compound interact with biological targets in drug discovery?

Answer:
The compound’s mechanism depends on its application:

  • Enzyme Inhibition: The fluorine atom enhances electronegativity, promoting hydrogen bonding with catalytic residues (e.g., in kinases or proteases).
  • Receptor Binding: The methoxy group may engage in hydrophobic interactions, while the amine acts as a hydrogen bond donor.
  • Case Study: Analogues like Batabulin ( ) bind β-tubulin, disrupting microtubule assembly in cancer cells. Structural modifications (e.g., fluorination) improve metabolic stability and target affinity .

Experimental Design:

  • Perform molecular docking (e.g., AutoDock) to predict binding modes.
  • Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics.

What storage conditions optimize the stability of this compound?

Answer:

  • Temperature: Store at 2–8°C in airtight containers to prevent degradation.
  • Atmosphere: Use inert gas (N2_2 or Ar) to minimize oxidation of the amine group.
  • Light Sensitivity: Protect from UV exposure by using amber glassware.
  • Compatibility: Avoid contact with strong acids/bases or oxidizing agents .

Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC.

How can researchers assess the impact of fluorine and methoxy substituents on bioactivity?

Answer:
Structure-Activity Relationship (SAR) Strategies:

Synthetic Analogues: Prepare derivatives with varying substituents (e.g., -Cl, -CF3_3) at the 3- and 4-positions.

Biological Assays: Test cytotoxicity (MTT assay), enzyme inhibition (IC50_{50}), or receptor activation (cAMP/GTPγS binding).

Computational Analysis: Calculate electronic properties (HOMO/LUMO, logP) using Gaussian or Schrödinger Suite to correlate with activity .

Example: Fluorine increases lipophilicity (logP ~1.8) and enhances blood-brain barrier penetration compared to non-fluorinated analogues.

What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (H335 hazard) .
  • First Aid:
    • Skin contact: Wash with soap/water immediately.
    • Eye exposure: Rinse with saline for 15 minutes .
  • Waste Disposal: Collect in halogenated waste containers and incinerate via licensed facilities .

Documentation: Maintain SDS (Safety Data Sheet) per GHS guidelines, including hazard codes H315 (skin irritation) and H318 (eye damage).

How can structural modifications enhance the pharmacokinetic profile of this compound?

Answer:

  • Prodrug Design: Introduce acetyl or tert-butoxycarbonyl (Boc) groups to improve oral bioavailability.
  • Metabolic Stability: Replace labile groups (e.g., methoxy with trifluoromethoxy) to reduce CYP450-mediated oxidation.
  • Solubility: Add polar substituents (e.g., -OH, -COOH) or formulate as hydrochloride salts .

Validation: Perform in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability).

What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

  • Detection Limits: Use UPLC-PDA or LC-MS/MS to identify impurities <0.1%.
  • Common Impurities:
    • Unreacted ketone precursor (3-fluoro-4-methoxyacetophenone).
    • Dehalogenated byproducts (e.g., 4-methoxyphenylmethanamine).
  • Method Development: Optimize gradient elution (ACN/water with 0.1% formic acid) for baseline separation .

Regulatory Compliance: Follow ICH Q3A guidelines for reporting impurities in pharmaceutical intermediates.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoro-4-methoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-4-methoxyphenyl)methanamine

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